2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide
Description
2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide is a complex organic compound that features a brominated aniline group and an indole moiety
Properties
IUPAC Name |
2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c1-2-17(23-15-9-7-14(20)8-10-15)19(25)24-22-12-13-11-21-18-6-4-3-5-16(13)18/h3-12,17,21,23H,2H2,1H3,(H,24,25)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZFUILQIXFST-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide typically involves the following steps:
Formation of the Brominated Aniline Intermediate: This step involves the bromination of aniline to form 4-bromoaniline.
Condensation Reaction: The 4-bromoaniline is then reacted with an indole derivative under specific conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the aniline group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide involves its interaction with specific molecular targets. The brominated aniline group and the indole moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(2-{2-[(4-bromoanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate
- 4-(2-((4-bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide is unique due to its specific combination of a brominated aniline group and an indole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
